molecular formula C14H13NO2S B7534176 N-(4-acetylphenyl)-2-thiophen-3-ylacetamide

N-(4-acetylphenyl)-2-thiophen-3-ylacetamide

Cat. No. B7534176
M. Wt: 259.33 g/mol
InChI Key: ZZSPSWNGTOXIBQ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-thiophen-3-ylacetamide, commonly known as ATAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ATAA is a member of the acetamide class of compounds and is structurally similar to other acetamide derivatives, such as paracetamol and acetazolamide.

Mechanism of Action

The exact mechanism of action of ATAA is not fully understood. However, it is believed that ATAA exerts its therapeutic effects by modulating various signaling pathways involved in cancer cell proliferation, oxidative stress-induced neuronal damage, and inflammation. ATAA has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and carbonic anhydrase, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
ATAA has been shown to exhibit various biochemical and physiological effects, including anti-cancer activity, neuroprotection, and anti-inflammatory activity. ATAA has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II and carbonic anhydrase. In addition, ATAA has been shown to protect neurons against oxidative stress-induced damage by increasing the activity of antioxidant enzymes. Furthermore, ATAA has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ATAA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties are well-characterized. In addition, ATAA has been shown to exhibit potent anti-cancer, neuroprotective, and anti-inflammatory activity, making it an attractive candidate for further research. However, there are also some limitations to using ATAA in lab experiments. For example, the exact mechanism of action of ATAA is not fully understood, which makes it difficult to design experiments to elucidate its therapeutic effects. Furthermore, the potential side effects of ATAA on normal cells and tissues are not well-characterized, which could limit its clinical applications.

Future Directions

Despite the limitations, there are several future directions for research on ATAA. One potential direction is to investigate the use of ATAA as a chemotherapeutic agent for various types of cancer, including breast cancer, lung cancer, and colon cancer. Another potential direction is to investigate the neuroprotective effects of ATAA in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the anti-inflammatory activity of ATAA could be explored further for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the mechanism of action of ATAA could be further elucidated to better understand its therapeutic effects and to design more effective experiments to test its efficacy.

Synthesis Methods

The synthesis of ATAA involves the reaction of 4-acetylphenyl isothiocyanate with 3-thiopheneacetic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure ATAA. The synthesis of ATAA is relatively straightforward and can be achieved using commonly available reagents.

Scientific Research Applications

ATAA has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. ATAA has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, ATAA has been shown to have neuroprotective effects against oxidative stress-induced neuronal damage and to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(4-acetylphenyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-10(16)12-2-4-13(5-3-12)15-14(17)8-11-6-7-18-9-11/h2-7,9H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSPSWNGTOXIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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